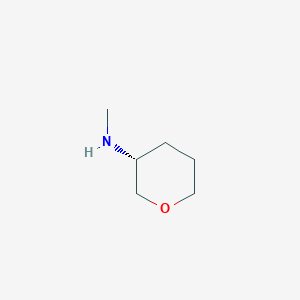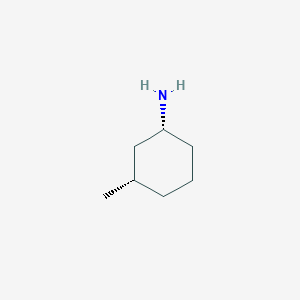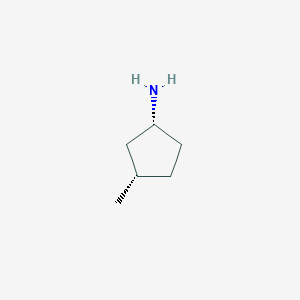
cis-C-(2-Methyl-cyclopropyl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-C-(2-Methyl-cyclopropyl)-methylamine: is an organic compound characterized by the presence of a cyclopropyl ring substituted with a methyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-C-(2-Methyl-cyclopropyl)-methylamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2-methylcyclopropylcarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-C-(2-Methyl-cyclopropyl)-methylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: cis-C-(2-Methyl-cyclopropyl)-methylamine is used as a building block in organic synthesis. Its unique cyclopropyl structure makes it a valuable intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its structural features allow it to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems is of significant interest.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a versatile intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of cis-C-(2-Methyl-cyclopropyl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and amine group allow it to form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
trans-C-(2-Methyl-cyclopropyl)-methylamine: Similar structure but different spatial arrangement of substituents.
2-Methylcyclopropylamine: Lacks the additional methyl group on the cyclopropyl ring.
Cyclopropylmethylamine: Lacks the methyl group on the cyclopropyl ring.
Uniqueness: cis-C-(2-Methyl-cyclopropyl)-methylamine is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities and chemical properties compared to its trans-isomer or other related compounds.
Propiedades
IUPAC Name |
[(1R,2S)-2-methylcyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRRWXQMCPPRZ-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)
